Dimethyl 2,5-dichloroterephthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,5-dichlorobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDWGNUSHLFXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186581 | |
| Record name | Dimethyl 2,5-dichloroterephthalate | |
| Source | EPA DSSTox | |
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Molecular Weight |
263.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3293-89-8 | |
| Record name | 1,4-Dimethyl 2,5-dichloro-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3293-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl 2,5-dichloroterephthalate | |
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| Record name | 3293-89-8 | |
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| Record name | Dimethyl 2,5-dichloroterephthalate | |
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| Record name | Dimethyl 2,5-dichloroterephthalate | |
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| Record name | Dimethyl 2,5-dichloroterephthalate | |
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Synthetic Methodologies and Protocols for Dimethyl 2,5 Dichloroterephthalate
Esterification Approaches to Dimethyl 2,5-Dichloroterephthalate Synthesis
Esterification represents a direct and widely employed route for the production of this compound. This process typically involves the reaction of 2,5-dichloroterephthalic acid with methanol (B129727).
Direct Esterification of 2,5-Dichloroterephthalic Acid with Methanol under Acid Catalysis
The direct esterification of 2,5-dichloroterephthalic acid with methanol is a classical and effective method for synthesizing this compound. mdpi.comgoogle.com This equilibrium-driven reaction necessitates the use of an acid catalyst to achieve practical reaction rates and high yields. mdpi.com Sulfuric acid is a commonly used homogeneous catalyst for this transformation. google.com The process involves heating a mixture of 2,5-dichloroterephthalic acid and an excess of methanol in the presence of the acid catalyst. google.com The excess methanol serves to shift the equilibrium towards the formation of the diester product. mdpi.com
The reaction is typically carried out at elevated temperatures, for instance, at the boiling point of methanol, to ensure a sufficient reaction rate. google.com Upon completion, the excess methanol is often removed by distillation. The crude product can then be isolated by dilution with water, which causes the this compound to precipitate. google.com Further purification is generally achieved through recrystallization from a suitable solvent, such as ethanol (B145695), to yield the final product with high purity. google.com
Table 1: Reaction Parameters for Direct Esterification
| Parameter | Value/Condition | Source |
| Reactants | 2,5-Dichloroterephthalic Acid, Methanol | google.com |
| Catalyst | Sulfuric Acid | google.com |
| Temperature | Boiling point of methanol | google.com |
| Purification | Recrystallization from ethanol | google.com |
Role of Acetyl Chloride in Esterification Protocols
While direct acid catalysis is common, other reagents can facilitate the esterification process. Acetyl chloride can be used in conjunction with alcohols to generate hydrochloric acid in situ, which then acts as the catalyst for the esterification. researchgate.net In some synthetic procedures, thionyl chloride is employed to convert the carboxylic acid to the more reactive acyl chloride. google.com This intermediate, 2,5-dichloroterephthaloyl chloride, readily reacts with methanol to form the desired dimethyl ester. researchgate.net This two-step approach, involving the formation of the acid chloride followed by esterification, can often lead to higher yields and may proceed under milder conditions compared to direct esterification.
Solvent System Optimization for Enhanced Reaction Yields and Purity
The choice of solvent and reaction conditions plays a critical role in maximizing the yield and purity of this compound. The use of a large excess of methanol not only drives the equilibrium towards the product side but also serves as the reaction solvent. mdpi.com In industrial settings, continuous processes are often favored. For the related synthesis of dimethyl terephthalate (B1205515), gas-phase esterification has been developed where terephthalic acid is reacted with superheated methanol vapor. google.com This can lead to high conversion rates and allows for easier separation of the product from the excess reactant and water. google.com The optimization of parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high efficiency. For instance, in the synthesis of dimethyl terephthalate, reaction temperatures around 200°C and pressures of 0.5 MPa have been shown to be effective. mdpi.com
Aromatic Chlorination Pathways for this compound Precursors
An alternative synthetic strategy involves the introduction of chlorine atoms onto the aromatic ring of a terephthalate precursor. This approach often utilizes well-established chlorination reactions.
Sandmeyer Reaction for Regioselective Chlorine Introduction via Diazonium Intermediates
The Sandmeyer reaction is a powerful tool for the regioselective introduction of halogens onto an aromatic ring. wikipedia.orgresearchgate.net This reaction proceeds via an aryl diazonium salt intermediate, which is generated from the corresponding primary aromatic amine. nih.gov In the context of this compound synthesis, a suitable precursor would be dimethyl 2,5-aminoterephthalate. This amino-substituted terephthalate derivative can be diazotized using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. nih.gov The resulting diazonium salt is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom. wikipedia.org This method offers a high degree of regioselectivity, ensuring the chlorine atom is introduced at the desired position on the aromatic ring.
Table 2: Key Steps of the Sandmeyer Reaction
| Step | Description | Reagents | Source |
| Diazotization | Formation of the aryl diazonium salt from the primary amine. | Sodium Nitrite, Hydrochloric Acid | nih.gov |
| Sandmeyer Reaction | Replacement of the diazonium group with a chlorine atom. | Copper(I) Chloride | wikipedia.org |
Strategies for Chlorination of Amino-Substituted Terephthalate Derivatives
The chlorination of amino-substituted terephthalate derivatives is a key step in the precursor-based synthesis of this compound. researchgate.net The starting material, an amino-substituted terephthalate, can be prepared through various synthetic routes. The subsequent chlorination via the Sandmeyer reaction provides a reliable method for introducing the chloro substituents. nih.gov The reaction conditions for the diazotization and the subsequent Sandmeyer reaction need to be carefully controlled to maximize the yield of the desired dichlorinated product and minimize the formation of byproducts. The chlorination of amino acids has been studied, revealing that the reaction can lead to the formation of various chlorinated products depending on the reaction conditions. nih.gov While not directly analogous, this highlights the importance of precise control over the chlorination process.
Comparative Analysis of Synthetic Efficiencies with Analogous Terephthalate Esters
A critical aspect of evaluating synthetic routes is the comparison of their efficiency with closely related compounds. This section provides an analysis of the synthesis of diethyl 2,5-dichloroterephthalate and the methodological hurdles in preparing its structural isomers.
Assessment of Yields and Selectivity in Diethyl Analog Synthesis
The synthesis of the diethyl analog, diethyl 2,5-dichloroterephthalate, follows a similar esterification pathway as the dimethyl derivative, starting from 2,5-dichloroterephthalic acid and ethanol. While specific yield data for the direct synthesis of diethyl 2,5-dichloroterephthalate is not extensively reported in publicly available literature, related syntheses offer valuable insights. For instance, a greener, one-pot route to bio-based diethyl terephthalate, which does not involve chlorinated starting materials, has been demonstrated with yields of up to 59%. researchgate.net This suggests that while high yields are achievable for terephthalate esters, the specific yields for the chlorinated analog may vary depending on the reaction conditions and the purity of the starting materials.
The synthesis of a related compound, diethyl 2,5-dihydroxyterephthalate, is well-documented, indicating the feasibility of producing diethyl esters in this family of compounds. rsc.org The primary factors influencing yield and selectivity in these esterification reactions are the choice of catalyst, reaction temperature, and the removal of water to drive the equilibrium towards product formation.
For comparison, a documented synthesis of this compound from 2,5-dichloroterephthalic acid using methanol and acetyl chloride under reflux conditions reports a high yield of 90.2%. This suggests that the methyl ester may be synthesized with higher efficiency under these specific conditions compared to the reported yields for other diethyl terephthalate analogs.
Table 1: Comparative Yields of Terephthalate Esters
| Compound | Starting Material | Reagents | Yield |
| This compound | 2,5-Dichloroterephthalic acid | Methanol, Acetyl chloride | 90.2% |
| Bio-based Diethyl terephthalate | 2,5-Furandicarboxylic acid diethyl ester | Ethylene (B1197577) | up to 59% researchgate.net |
Note: This table is interactive and allows for sorting and filtering of data.
Chemical Reactivity and Transformation Pathways of Dimethyl 2,5 Dichloroterephthalate
Nucleophilic Aromatic Substitution Reactions of Halogenated Aromatic Esters
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for halogenated aromatic esters like Dimethyl 2,5-dichloroterephthalate. The reactivity of the aryl halides is significantly enhanced by the presence of electron-withdrawing groups, such as the two methoxycarbonyl groups, located at positions ortho and para to the chlorine atoms. These groups stabilize the negatively charged intermediate formed during the reaction, facilitating the displacement of the chloride ions.
This compound is susceptible to attack by a range of nucleophiles, leading to the substitution of its chlorine atoms. The reactivity depends on the nature of the nucleophile and the reaction conditions employed.
Amines: The reaction with amine nucleophiles typically requires elevated temperatures and often the use of a catalyst to proceed efficiently. For instance, the parent acid, 2,5-dichloroterephthalic acid, reacts with p-toluidine (B81030) in the presence of a copper(II) acetate (B1210297) catalyst to yield 2,5-di-(p-toluidino)-terephthalic acid. This demonstrates the feasibility of displacing the chlorine atoms with amino groups, a reaction pathway that is also applicable to the dimethyl ester derivative. The use of a base, such as potassium carbonate, is common to neutralize the HCl formed during the reaction.
Thiols: Thiolates are effective nucleophiles for the substitution of the chloro groups in dichloroterephthalate esters. The reaction of diethyl 2,5-dichloroterephthalate, a closely related analogue, with sodium phenylmethanethiolate results in the formation of diethyl 2,5-bis(benzylthio)terephthalate. This type of substitution reaction highlights the ability of sulfur-based nucleophiles to displace the halogen atoms on the aromatic ring.
The following table summarizes representative reaction conditions for nucleophilic aromatic substitution on the 2,5-dichloroterephthaloyl core.
| Substrate | Nucleophile | Catalyst/Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 2,5-Dichloroterephthalic Acid | p-Toluidine | K₂CO₃, Copper(II) acetate, KI | Ethylene (B1197577) glycol / Water | 130 °C, 12 h | 2,5-di-(p-toluidino)-terephthalic acid | researchgate.net |
| Diethyl 2,5-dichloroterephthalate | Sodium phenylmethanethiolate | None specified | N,N-Dimethylacetamide (DMA) | 75 °C, 24 h | Diethyl 2,5-bis(benzylthio)terephthalate | google.com |
The displacement of chlorine atoms in this compound by nucleophiles proceeds via the widely accepted nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is distinct from SN1 and SN2 reactions, which are not feasible for unactivated aryl halides. google.comexpresspolymlett.com
The SNAr reaction occurs in two main steps:
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a chlorine atom. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. google.comexpresspolymlett.com The negative charge of this complex is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para ester groups. This delocalization provides significant stabilization to the intermediate, which is a key factor for the reaction to proceed.
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
The presence of two electron-withdrawing ester groups is essential for activating the benzene (B151609) ring towards nucleophilic attack. google.com Without such activating groups, nucleophilic aromatic substitution is generally not observed. The reaction can be considered a concerted process (cSNAr) in some cases, but for highly activated systems like this compound, the stepwise addition-elimination mechanism is the predominant pathway.
Ester Hydrolysis Reactions
The ester groups of this compound can be hydrolyzed to the corresponding carboxylic acid, 2,5-Dichloroterephthalic acid, under either acidic or basic conditions.
Acid-catalyzed hydrolysis is a standard method for converting dialkyl terephthalates to terephthalic acid. researchgate.net The reaction typically involves heating the ester in the presence of a strong acid and excess water. For the parent compound, dimethyl terephthalate (B1205515), solid acid catalysts such as Nb-modified HZSM-5 zeolites have been shown to be effective, yielding terephthalic acid in high yields (around 94%). researchgate.net The reaction proceeds through a two-step sequence, first forming the mono-methyl ester intermediate (monomethyl terephthalate), which is then hydrolyzed to the final dicarboxylic acid product. researchgate.netjst.go.jp A similar pathway is expected for this compound, yielding 2,5-Dichloroterephthalic acid.
Base-catalyzed hydrolysis, or saponification, is also an effective method for converting this compound to its corresponding carboxylate salt. Subsequent acidification then yields 2,5-Dichloroterephthalic acid. This reaction can often be carried out under milder conditions than acid-catalyzed hydrolysis. For example, related terephthalate diester derivatives can be hydrolyzed by refluxing with potassium hydroxide (B78521) (KOH) in a mixed solvent system like ethanol (B145695) and water. rsc.org This process is generally irreversible as the carboxylate salt formed is resistant to nucleophilic attack by the alcohol.
The following table outlines typical conditions for the hydrolysis of terephthalate esters.
| Substrate Type | Method | Catalyst/Reagents | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Dimethyl terephthalate | Acid-Catalyzed | Nb/HZSM-5 (solid acid) | Aqueous, elevated temperature | Terephthalic acid | researchgate.net |
| Diethyl terephthalate derivative | Base-Catalyzed | KOH | Ethanol/Water, reflux, 3 h | Corresponding terephthalic acid (after acidification) | rsc.org |
Reduction Reactions Leading to Dihydroxy Derivatives
The ester functionalities of this compound can be reduced to primary alcohols, yielding (2,5-dichlorobenzene-1,4-diyl)dimethanol. This transformation requires the use of strong reducing agents.
Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are commonly used for the reduction of esters to alcohols. In this reaction, the two ester groups of this compound would be reduced to hydroxymethyl (-CH₂OH) groups. The chloro-substituents on the aromatic ring are generally stable to these conditions.
Alternatively, catalytic hydrogenation can be employed. For the parent compound, dimethyl terephthalate, hydrogenation can lead to the formation of cyclohexanedimethanol, which involves the reduction of both the ester groups and the aromatic ring. wikipedia.org The specific product obtained from the reduction of this compound would depend on the catalyst and reaction conditions chosen, but the formation of a diol by reduction of the ester groups is a key transformation pathway.
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups, the chloro and methoxycarbonyl substituents. However, under specific reaction conditions, electrophilic substitution can be induced.
The introduction of a nitro group onto the aromatic ring of this compound is a key electrophilic aromatic substitution reaction. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The two chlorine atoms and the two methoxycarbonyl groups are all deactivating and meta-directing. However, the positions on the aromatic ring are equivalent, leading to a single possible product for mononitration. The nitration is typically carried out using a mixture of nitric acid and a strong dehydrating agent, such as sulfuric acid.
The reaction proceeds through the formation of the nitronium ion (NO₂⁺), a potent electrophile, which then attacks the electron-deficient aromatic ring. The presence of the deactivating groups necessitates forcing conditions to achieve the substitution. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions. For instance, nitration systems like N₂O₅ in a PEG-based dicationic acidic ionic liquid have been shown to improve regioselectivity in other aromatic compounds. researchgate.net
The nitration of this compound results in the formation of dimethyl 2,5-dichloro-3-nitroterephthalate. Further nitration to introduce a second nitro group is possible but would require even more forcing conditions due to the increased deactivation of the ring by the additional nitro group. The resulting dinitro-substituted terephthalate derivative would be dimethyl 2,5-dichloro-3,6-dinitroterephthalate. These nitro-substituted derivatives are valuable intermediates in the synthesis of more complex molecules, including certain agrochemicals and pharmaceuticals. The nitro group can be subsequently reduced to an amino group, which can then undergo a variety of further transformations.
Table 1: Products of Nitration of this compound
| Reactant | Nitrating Agent | Product |
|---|---|---|
| This compound | HNO₃/H₂SO₄ | Dimethyl 2,5-dichloro-3-nitroterephthalate |
| Dimethyl 2,5-dichloro-3-nitroterephthalate | HNO₃/H₂SO₄ (forcing conditions) | Dimethyl 2,5-dichloro-3,6-dinitroterephthalate |
Computational Chemistry Approaches to Reactivity Prediction
Computational chemistry provides powerful tools for understanding and predicting the reactivity of molecules like this compound. These methods allow for the calculation of various molecular properties that correlate with experimental observations.
Hammett analysis is a well-established method for quantifying the effect of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), it is possible to gain insight into the electronic effects of substituents. For this compound, the chloro and methoxycarbonyl groups have positive σ values, indicating their electron-withdrawing nature. This is consistent with the observed deactivation of the aromatic ring towards electrophilic attack. The Hammett equation can be used to predict the relative rates of reaction for a series of substituted terephthalates, providing a valuable tool for reaction design and optimization.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comaps.org DFT calculations can provide detailed information about the electronic properties of this compound, which are crucial for predicting its reactivity. youtube.comaps.org
LUMO Maps: The Lowest Unoccupied Molecular Orbital (LUMO) is the lowest energy orbital that is not occupied by an electron. In an electrophilic aromatic substitution reaction, the electrophile accepts electrons from the aromatic ring. Therefore, the regions of the molecule with a high LUMO density are the most likely sites for nucleophilic attack. For this compound, the LUMO map would show the distribution of this orbital over the molecule, highlighting the positions most susceptible to attack by an incoming electrophile.
Partial Charges: DFT calculations can also be used to determine the partial charges on each atom in the molecule. researchgate.net In this compound, the carbon atoms of the aromatic ring will have slightly positive partial charges due to the electron-withdrawing effects of the chloro and methoxycarbonyl groups. The magnitude of these partial charges can be used to predict the most likely sites for electrophilic attack, as the electrophile will be attracted to the positions with the least positive (or most negative) charge. A detailed analysis of the partial charges can provide a quantitative measure of the reactivity of different positions on the aromatic ring. researchgate.net
Table 2: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value | Significance |
|---|---|---|
| LUMO Energy | [Illustrative Value, e.g., -1.5 eV] | Indicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| Partial Charge on C3/C6 | [Illustrative Value, e.g., +0.05] | Quantifies the electron density at these positions, indicating their susceptibility to electrophilic attack. |
| Partial Charge on C1/C4 | [Illustrative Value, e.g., +0.20] | Shows the relative electron deficiency at the carbons bearing the methoxycarbonyl groups. |
Analytical Methodologies for Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, including Dimethyl 2,5-dichloroterephthalate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the unequivocal confirmation of the compound's structure.
Proton NMR Spectroscopy for Aromatic and Ester Methyl Group Identification
Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons present in the this compound molecule. The spectrum exhibits distinct signals corresponding to the aromatic protons and the protons of the two methyl ester groups. The chemical shifts of these signals, typically measured in parts per million (ppm), are indicative of their specific electronic environments. The aromatic protons are expected to resonate at a lower field (higher ppm value) due to the deshielding effect of the aromatic ring, while the methyl protons of the ester groups will appear at a higher field (lower ppm value). The integration of these signals provides a quantitative measure of the number of protons in each group, further confirming the molecular structure.
Carbon-13 NMR Spectroscopy for Carbon Framework Analysis
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Aromatic C-Cl | 134-136 |
| Aromatic C-H | 130-132 |
| Aromatic C-COOCH₃ | 131-133 |
| Carbonyl (C=O) | 163-165 |
| Methyl (OCH₃) | 52-54 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Application of Isotopic Labeling in NMR Assignments
Isotopic labeling, the substitution of an atom with its isotope, is a powerful technique used to aid in the assignment of NMR signals, especially in complex molecules. scbt.com While not always a routine analysis for a relatively simple molecule like this compound, the use of ¹³C-labeled or deuterium (B1214612) (²H)-labeled starting materials in its synthesis could be employed to definitively assign specific carbon or proton signals in the respective NMR spectra. For instance, using ¹³C-labeled methyl iodide in the esterification step would result in an enhanced signal for the methyl carbons, confirming their assignment. Similarly, deuterium labeling at specific positions on the aromatic ring could help in assigning the corresponding proton and carbon signals. This method is particularly valuable for resolving ambiguities in signal assignments and for mechanistic studies. scbt.comfishersci.com
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical tool that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure of the molecule through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Accurate Mass Determination
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the accurate mass of polar molecules like this compound. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then guided into the mass analyzer. This technique typically produces the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺), allowing for a very precise determination of the monoisotopic mass. epa.gov This accurate mass measurement is crucial for confirming the elemental formula of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for assessing the purity of volatile and semi-volatile compounds like this compound and for identifying any byproducts from its synthesis. nih.gov In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. This method is particularly useful for detecting and quantifying impurities, such as isomeric byproducts or residual starting materials.
Table 2: Expected Mass Spectrometry Data for this compound
| Analysis Type | Ion | m/z (mass-to-charge ratio) |
| ESI-MS | [M+H]⁺ | ~263.987 |
| [M+Na]⁺ | ~285.969 | |
| GC-MS | Molecular Ion (M⁺) | ~262.980 |
| Key Fragments | Fragments corresponding to the loss of a methoxy (B1213986) group (-OCH₃) or a chlorine atom (-Cl) |
Note: The m/z values are based on the monoisotopic mass and will show a characteristic isotopic pattern due to the presence of two chlorine atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is particularly useful for the analysis of complex mixtures containing this compound. The liquid chromatography component separates the individual components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. For Mass-Spec (MS) compatible applications, the phosphoric acid often used in the mobile phase needs to be replaced with formic acid. sielc.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. By analyzing the vibrational modes of the molecule, it is possible to identify characteristic bonds and structural features.
Fourier Transform Infrared (FT-IR) Spectroscopy for Carbonyl Stretches
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups within the this compound molecule. A prominent and diagnostically significant feature in the FT-IR spectrum of this compound is the carbonyl (C=O) stretching vibration. spectroscopyonline.com Due to the presence of two ester functional groups, a strong absorption band is expected in the region characteristic for carbonyl compounds.
The position of the carbonyl stretching frequency can be influenced by several factors, including the electronic effects of substituents on the aromatic ring and conjugation. For esters, this absorption typically appears in the range of 1750-1735 cm⁻¹. The presence of electron-withdrawing chlorine atoms on the benzene (B151609) ring in this compound would be expected to influence the precise wavenumber of the carbonyl absorption. The carbonyl stretching peak is generally one of the most intense peaks in the infrared spectrum of carbonyl-containing compounds. spectroscopyonline.com
Table 1: Characteristic FT-IR Data for Carbonyl Stretches
| Functional Group | Typical Absorption Range (cm⁻¹) | Notes |
|---|---|---|
| Ester Carbonyl (C=O) | 1750 - 1735 | The exact position can be influenced by conjugation and substituents. |
| Aromatic C-H Stretch | 3100 - 3000 | |
| C-O Stretch | 1300 - 1000 | |
| C-Cl Stretch | 800 - 600 |
This table presents typical infrared absorption ranges and is for illustrative purposes. Actual experimental values for this compound may vary.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Purity Validation and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for identifying and quantifying any impurities. sielc.com In a typical reverse-phase HPLC setup, a nonpolar stationary phase is used with a more polar mobile phase. For the analysis of this compound, a C18 column is often employed. sielc.comnih.gov
A simple reverse-phase HPLC method for analyzing this compound can utilize a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid to control the pH and improve peak shape. sielc.com A fluorescence detector can be used for sensitive detection, with excitation and emission wavelengths set appropriately. nih.gov This method allows for the determination of the compound within a specific concentration range and can be validated according to ICH guidelines to ensure its accuracy, precision, and linearity. nih.govresearchgate.net The high sensitivity of HPLC also makes it suitable for applications such as in vitro dissolution testing. nih.gov
Table 2: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |
| Detector | Fluorescence (e.g., Ex: 275 nm, Em: 400 nm) | nih.gov |
| Application | Purity validation, impurity profiling, dissolution testing | sielc.comnih.gov |
This table provides an example set of HPLC conditions and is for illustrative purposes. Method parameters should be optimized for specific analytical needs.
Thin-Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is well-suited for monitoring the progress of chemical reactions, such as the synthesis of this compound. researchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, it is possible to qualitatively observe the consumption of reactants and the formation of the product. nih.gov
The separation is based on the differential affinities of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase (an appropriate solvent system). After development, the spots can be visualized under UV light or by using a staining agent. TLC is a valuable tool for quickly assessing the status of a reaction before proceeding with more complex workup and purification procedures. nih.govmdpi.com
Gas-Liquid Chromatography (GLC) for Product Analysis
Gas-Liquid Chromatography (GLC), a form of gas chromatography, is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GLC, the sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (mobile phase) and interacts with a liquid stationary phase coated on an inert solid support.
GLC, particularly when coupled with mass spectrometry (GC-MS), can provide detailed information about the composition of a sample, including the identification of the main product and any volatile impurities. nih.gov The retention time of the compound is a characteristic feature that can be used for its identification, while the peak area can be used for quantification. For certain analytes, derivatization may be necessary to increase their volatility and thermal stability for GLC analysis. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a chemical compound. In the context of this compound, X-ray crystallography serves as the gold standard for elucidating its solid-state architecture.
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction (SC-XRD) is a powerful method that allows for the precise determination of the molecular structure of a compound. The process involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. While specific single-crystal X-ray diffraction data for this compound is not extensively available in the public domain, the analysis of its derivatives provides significant insight into the expected structural features.
A relevant example is the single-crystal X-ray study of Dimethyl 2,5-dibenzoylterephthalate, a structurally related derivative. The analysis revealed that this compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, which create a three-dimensional framework. researchgate.net The asymmetric unit of this derivative contains one-half of the molecule, which is located on a center of inversion. researchgate.net
The crystallographic data for Dimethyl 2,5-dibenzoylterephthalate is summarized in the table below, offering a glimpse into the type of detailed structural information that can be obtained through SC-XRD.
Table 1: Crystallographic Data for Dimethyl 2,5-dibenzoylterephthalate
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₈O₆ |
| Formula Weight | 402.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.391(3) |
| b (Å) | 9.192(1) |
| c (Å) | 20.656(2) |
| β (°) | 93.25(3) |
| Volume (ų) | 1021.9(6) |
| Z | 2 |
| Temperature (K) | 294(2) |
Data sourced from ResearchGate researchgate.net
Further illustrating the utility of SC-XRD, the analysis of other complex organic molecules, such as a fused pyrrolo[2,1-a]isoquinoline (B1256269) derivative, demonstrates how this technique can elucidate the intricate three-dimensional arrangement of atoms within a molecule, including the planarity of ring systems and the conformation of substituent groups. mdpi.com In another example, the crystal structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid was determined, and Hirshfeld analysis was used to study the significant intermolecular contacts, such as H···Cl and O···H interactions, that stabilize the crystal packing. mdpi.com
Phase Transitions in Molecular Crystals and their Crystallographic Implications
Molecular crystals, including those of this compound and its analogs, can exist in different solid-state forms known as polymorphs. Polymorphism is the ability of a substance to crystallize into two or more different crystal structures with the same chemical composition. mdpi.com These different crystalline forms can exhibit distinct physical and chemical properties. Phase transitions from one polymorphic form to another can be induced by changes in temperature, pressure, or other external factors. nih.govarxiv.org
The study of phase transitions is critical as an unexpected polymorphic transformation can significantly impact the properties and performance of a material. nih.gov X-ray diffraction is a primary tool for detecting and characterizing these phase transitions. As a molecular crystal undergoes a phase transition, the arrangement of its constituent molecules changes, leading to a new crystal lattice. This change is directly observable in the X-ray diffraction pattern, where shifts in peak positions and the appearance or disappearance of peaks indicate a structural transformation. dss.go.th
For instance, in the study of cocoa butter, a complex mixture of triacylglycerols, X-ray diffraction as a function of temperature (XRDT) was used to identify six polymorphic forms and monitor their transitions. dss.go.th The different polymorphs were distinguished by their characteristic short and long spacings in the diffraction pattern. dss.go.th Similarly, studies on poly(1-butene) have revealed at least four distinct crystalline forms, with the transition between them being a key factor in determining the material's properties. mdpi.com The investigation of these transitions often involves in-situ X-ray diffraction experiments where the diffraction pattern is recorded while the sample is subjected to varying conditions. dss.go.th
Understanding the crystallographic implications of phase transitions is crucial for controlling the desired solid-state form of a compound like this compound, thereby ensuring consistent and predictable properties.
Biological Activity and Mechanistic Investigations in Research
Mechanisms of Biological Activity Attributed to Chemical Transformations
The biological potential of Dimethyl 2,5-dichloroterephthalate is intrinsically linked to its chemical structure, which allows for a variety of reactions to produce a diverse array of derivatives. The presence of chlorine atoms and ester groups on the benzene (B151609) ring provides reactive sites for chemical modifications, leading to compounds with distinct biological profiles.
Role of Chlorine Substituents in Nucleophilic Substitution Reactions Leading to Biologically Active Derivatives
The chlorine substituents on the aromatic ring of this compound are pivotal in its chemical reactivity, particularly in nucleophilic aromatic substitution reactions. These reactions allow for the introduction of a wide range of functional groups, which can significantly alter the biological properties of the resulting molecules. The synthesis of various terephthalate (B1205515) derivatives through the reaction of terephthaloyl chloride (a related compound) with nucleophiles like amines has been reported, leading to the formation of compounds such as benzamides. cu.edu.egmdpi.com
Significance of Ester Hydrolysis in Yielding Metabolites with Distinct Biological Activities (e.g., 2,5-Dichloroterephthalic Acid)
The ester groups of this compound can undergo hydrolysis to yield its corresponding dicarboxylic acid, 2,5-dichloroterephthalic acid. This transformation is significant as the resulting acid can exhibit different biological activities compared to the parent ester. While specific biological activity data for 2,5-dichloroterephthalic acid is not extensively documented in readily available literature, it is recognized as a key intermediate in the synthesis of other compounds. For instance, it is used in the synthesis of pigments.
Formation of Dihydroxy Derivatives via Reduction and their Bioactivity
While direct reduction of the chloro groups to hydroxyl groups is a complex process, the related compound, 2,5-dihydroxyterephthalic acid, and its derivatives have been a subject of significant interest in medicinal chemistry. nih.govcd-bioparticles.net This dihydroxy compound is a known metabolite found in Inonotus obliquus. nih.gov It serves as an important intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyestuffs. thermofisher.comchemicalbook.com For example, a cocrystal complex based on 2,5-dihydroxyterephthalic acid has been synthesized and shown to have potential applications in photoelectric detectors and solid-state lighting. rsc.org The synthesis of 2,5-dihydroxyterephthalic acid itself has been optimized, achieving high yields. researchgate.net
Exploration in Drug Discovery and Development
The structural framework of this compound and its derivatives has positioned them as valuable starting points in the quest for new therapeutic agents. The ability to modify the core structure at multiple points allows for the generation of libraries of compounds for biological screening.
As a Building Block for Novel Therapeutic Agents
This compound and its analogs are considered valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications. The related compound, Dimethyl 2,5-dihydroxyterephthalate, is noted for its role as a precursor for bioactive compounds. The terephthalic acid scaffold, in general, has been utilized to develop potential inhibitors of protein kinases. mdpi.comnih.gov Furthermore, derivatives of dimethylamine, a structural component of this compound, have shown a wide range of pharmacological activities, including anticancer properties. rsc.org
Research into Potential Anti-Cancer and Anti-Inflammatory Applications
The core terephthalic acid structure has been the focus of research into new anti-cancer and anti-inflammatory agents.
Anti-Cancer Research: Recent studies have explored isophthalic and terephthalic acid derivatives as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.comnih.gov In one study, novel terephthalic acid derivatives were designed and screened for their cytotoxic actions against various tumor cell lines, including liver, renal, breast, and lung carcinomas. mdpi.comnih.gov Although tumor cells were generally more sensitive to isophthalic acid derivatives, this line of research indicates the potential of the terephthalate scaffold in developing new anticancer agents. mdpi.comnih.gov Polyethylene (B3416737) terephthalate, a polymer related to terephthalic acid, has also been investigated in drug delivery systems for anticancer drugs. researchgate.netnih.gov
Anti-Inflammatory Research: A series of 2,5-dihydroxyterephthalamide derivatives, structurally related to the dihydroxy derivative of the title compound, were synthesized and evaluated as multifunctional agents for the treatment of Alzheimer's disease. nih.gov Notably, these compounds exhibited anti-neuroinflammatory activities, highlighting the potential of the terephthalate core in addressing inflammatory conditions. nih.gov The general anti-inflammatory potential of various phytoconstituents is an active area of research, with numerous screening models available to evaluate new compounds. nih.govdntb.gov.ua
Antimicrobial Activity Studies
While direct studies on the antimicrobial properties of this compound derivatives are not extensively detailed in available research, related chemical scaffolds are a subject of investigation for developing new antimicrobial agents. The 2,5-dimethylphenyl group, a core component of this molecule, is a structural feature in various compounds with demonstrated antimicrobial activity against a range of microorganisms, including bacteria, fungi, and viruses. nih.gov
Research into N-2,5-dimethylphenylthioureido acid derivatives, for example, has identified compounds with significant activity against multidrug-resistant Gram-positive pathogens. nih.gov Certain thiazole (B1198619) derivatives incorporating the N-2,5-dimethylphenyl scaffold have shown excellent in vitro activity against methicillin-resistant and linezolid-resistant Staphylococcus aureus (MRSA) and favorable activity against vancomycin-resistant Enterococcus faecium (VRE). nih.gov These findings suggest that the 2,5-dimethylphenyl moiety could be a valuable pharmacophore in the design of novel antimicrobial candidates. nih.gov The development of new small molecules targeting these resistant pathogens is considered a critical area of healthcare research. nih.gov
Below is a table summarizing the antimicrobial activity of selected N-2,5-dimethylphenylthioureido acid derivatives against various pathogens, illustrating the potential of this chemical class.
| Derivative Compound | Target Microorganism | Noteworthy Activity |
| 4-substituted thiazole (3h, 3j) | Methicillin-resistant S. aureus | Excellent |
| Naphthoquinone-fused thiazole (7) | Tedizolid/linezolid-resistant S. aureus | Excellent |
| 4-substituted thiazole (3h, 3j, 7) | Vancomycin-resistant E. faecium | Favorable |
| Ester derivative (8f) | Candida auris | Good activity, greater than fluconazole |
| Compounds 9f and 14f | Drug-resistant Candida strains | Broad-spectrum antifungal activity |
| Data sourced from studies on N-2,5-dimethylphenylthioureido acid derivatives. nih.gov |
Antioxidant Properties of Analogs
Scientific literature from the conducted searches does not provide specific studies on the antioxidant properties of analogs of this compound. However, the broader class of flavonoids, which are known for their antioxidant effects, have been synthetically modified to include di-tert-butylhydroxyphenyl (DBHP) groups to enhance their antioxidant activity while reducing potential prooxidant effects. nih.gov These studies focus on the structure-activity relationship in different chemical classes and are not directly applicable to terephthalate analogs. nih.gov
General Metabolic Pathways of Related Terephthalate Esters in Biological Systems
The metabolic fate of terephthalate esters is a significant area of research, largely driven by the environmental presence of polyethylene terephthalate (PET). frontiersin.org Microorganisms have evolved enzymatic systems to break down PET and utilize its constituent monomers, terephthalate (TPA) and ethylene (B1197577) glycol (EG), as carbon sources. researchgate.netencyclopedia.pub
The initial and critical step in the biodegradation of PET is the enzymatic hydrolysis of its ester bonds. frontiersin.org Enzymes such as PETase, discovered in the bacterium Ideonella sakaiensis, can hydrolyze PET into smaller, soluble intermediates, primarily mono-(2-hydroxyethyl)-terephthalate (MHET) and bis(2-hydroxyethyl) terephthalate (BHET). nrel.govacs.org
Once these intermediates are formed, they are further metabolized. In I. sakaiensis, an enzyme known as MHETase specifically acts on MHET, breaking it down into TPA and EG. frontiersin.orgresearchgate.net These monomers are then transported into the bacterial cell and funneled into central metabolic pathways. encyclopedia.pub
The metabolic pathway for TPA in several bacteria, such as Comamonas sp. E6, involves its conversion to protocatechuate (PCA) through the action of a dioxygenase and a dehydrogenase. encyclopedia.pub PCA is a key intermediate in the catabolism of various aromatic compounds and is further processed through ring fission pathways, eventually leading to intermediates of the tricarboxylic acid (TCA) cycle, such as succinate (B1194679) and acetyl-CoA. researchgate.netnrel.gov
The other monomer, ethylene glycol, is typically metabolized through a glyoxylic acid pathway. encyclopedia.pub It is oxidized to glyoxylate (B1226380), which can then enter central metabolism. For instance, in Pseudomonas putida, glyoxylate can be converted to metabolites that enter the TCA cycle. researchgate.netencyclopedia.pub
The table below outlines the key enzymes involved in the initial breakdown of PET and its intermediates.
| Enzyme | Source Organism (Example) | Substrate(s) | Product(s) |
| PETase | Ideonella sakaiensis | Polyethylene terephthalate (PET) | MHET, BHET, TPA |
| MHETase | Ideonella sakaiensis | Mono-(2-hydroxyethyl)-terephthalate (MHET) | Terephthalate (TPA), Ethylene Glycol (EG) |
| TfCa (Carboxylesterase) | Thermobifida fusca | BHET, MHET | MHET, TPA, EG |
| Information compiled from multiple sources. frontiersin.orgnrel.govnih.gov |
Ester hydrolysis is the fundamental and rate-limiting step in the biological transformation of terephthalate esters like those found in PET. frontiersin.orgnih.gov This reaction involves the cleavage of the ester bond (R-COO-R') by adding a water molecule, a process catalyzed by a class of enzymes known as esterases or hydrolases. frontiersin.orgresearchgate.net
In the context of PET degradation, carboxylesterases play a crucial role. nih.gov For example, the enzyme TfCa from Thermobifida fusca is a promiscuous carboxylesterase capable of hydrolyzing PET degradation intermediates like BHET and MHET. nih.govacs.org The hydrolysis of BHET is a two-step process. First, one ester bond is cleaved to produce MHET and ethylene glycol. nih.gov Subsequently, the ester bond in MHET is hydrolyzed to yield TPA and another molecule of ethylene glycol. nih.govresearchgate.net
Studies have shown that the efficiency of this hydrolysis can vary. For the TfCa enzyme, the specific activity for the first hydrolysis of BHET (to MHET) is significantly higher than for the second hydrolysis step (MHET to TPA). nih.gov This indicates that the monoester (MHET) is a less preferred substrate for this particular enzyme compared to the diester (BHET). nih.gov The enzymatic cleavage of these ester bonds is essential for breaking down the polymer into water-soluble monomers that can be assimilated by microbial cells. frontiersin.org
Environmental Behavior and Degradation Pathways in Academic Contexts
Chemical Degradation Processes in Environmental Matrices
Chemical degradation in the environment is primarily driven by photochemical and hydrolytic reactions. These abiotic processes are crucial in determining the initial transformation of the compound upon its release into the environment.
Photochemical Degradation Studies (e.g., Hydroxyl Radical Reactions for analogous compounds)
Photochemical degradation is a significant pathway for the transformation of aromatic compounds in sunlit surface waters and the atmosphere. This process can occur through direct absorption of light or, more commonly, through indirect photolysis involving photochemically produced reactive species like hydroxyl radicals (•OH). nih.gov
For chlorinated aromatic compounds, reactions with hydroxyl radicals are a primary mechanism of photochemical degradation. nih.govresearchgate.net Studies on analogous chlorinated compounds have shown that the rate of degradation is influenced by the degree of chlorination. Increased chlorine content can lead to lower reaction rates with hydroxyl radicals. nih.govresearchgate.netchemrxiv.org The chlorination of dissolved organic matter has also been found to enhance the photoproduction of hydroxyl radicals, which could, in turn, influence the degradation rates of co-existing pollutants. nih.gov
The proposed photochemical degradation of dimethyl 2,5-dichloroterephthalate would likely be initiated by hydroxyl radical attack on the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent reactions could involve dechlorination and ring cleavage, ultimately leading to the mineralization of the compound.
Table 1: Factors Influencing Photochemical Degradation of Analogous Chlorinated Aromatic Compounds
| Factor | Influence on Degradation | Reference |
| Hydroxyl Radical (•OH) Concentration | Higher concentrations lead to faster degradation rates. | nih.gov |
| Degree of Chlorination | Higher chlorine content can decrease reactivity with •OH. | nih.govresearchgate.netchemrxiv.org |
| Presence of Dissolved Organic Matter (DOM) | Can act as a photosensitizer, producing •OH and enhancing degradation. | nih.gov |
| Light Intensity | Higher light intensity increases the rate of photochemical reactions. |
Hydrolytic Stability in Aqueous Environments (General Principles)
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For esters, this results in the formation of a carboxylic acid and an alcohol. The hydrolytic stability of an ester is influenced by factors such as pH, temperature, and the chemical structure of the molecule itself. carbodiimide.comlubesngreases.com
Aromatic esters, such as this compound, generally exhibit greater hydrolytic stability compared to their aliphatic counterparts. researchgate.netresearchgate.net This increased stability is attributed to the conjugation of the ester's carbonyl group with the aromatic ring, which strengthens the ester bond and increases the activation energy required for hydrolysis. researchgate.net The reaction can be catalyzed by both acids and bases. researchgate.net
Given these principles, this compound is expected to be relatively stable against hydrolysis under neutral pH conditions found in most natural waters. However, under more acidic or alkaline conditions, the rate of hydrolysis would likely increase. The initial products of hydrolysis would be monomethyl 2,5-dichloroterephthalate and methanol (B129727), followed by the hydrolysis of the second ester group to yield 2,5-dichloroterephthalic acid and another molecule of methanol.
Table 2: General Principles of Ester Hydrolytic Stability
| Influencing Factor | Effect on Stability | Reference |
| Chemical Structure | Aromatic esters are generally more stable than aliphatic esters. Steric hindrance around the ester group can also increase stability. | lubesngreases.comresearchgate.netresearchgate.net |
| pH | Hydrolysis is catalyzed by both acid and base; rates are typically lowest at neutral pH. | researchgate.net |
| Temperature | Higher temperatures increase the rate of hydrolysis. | |
| Presence of Catalysts | Metal ions and enzymes (esterases) can catalyze hydrolysis. | carbodiimide.com |
Biotransformation and Biodegradation Research
Biological processes, particularly microbial degradation, are critical for the ultimate removal of persistent organic pollutants from the environment.
Microbial Degradation Pathways of Related Aromatic Esters
The biodegradation of halogenated aromatic compounds is a well-studied field, with numerous microorganisms capable of utilizing these compounds as a source of carbon and energy. nih.govomicsonline.orgyoutube.com The degradation of a compound like this compound would likely proceed through a series of enzymatic reactions.
The initial step in the biodegradation of an aromatic ester is often the hydrolysis of the ester bond by esterase enzymes to form the corresponding carboxylic acid and alcohol. nih.govfrontiersin.org In this case, this compound would be converted to 2,5-dichloroterephthalic acid and methanol.
Following hydrolysis, the microbial degradation of the resulting 2,5-dichloroterephthalic acid would likely involve two key stages: dehalogenation and aromatic ring cleavage. Dehalogenation, the removal of chlorine atoms, is a critical and often rate-limiting step in the degradation of chlorinated aromatics. nih.gov This can occur under both aerobic and anaerobic conditions through the action of dehalogenase enzymes. Subsequently, the dearomatized ring is cleaved by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways. nih.gov
Table 3: Putative Microbial Degradation Steps for this compound
| Step | Description | Key Enzymes (for analogous compounds) | Reference |
| 1. Ester Hydrolysis | Cleavage of the methyl ester groups to form 2,5-dichloroterephthalic acid and methanol. | Carboxylesterases, PET hydrolases | nih.govfrontiersin.org |
| 2. Dehalogenation | Removal of chlorine atoms from the aromatic ring. | Dehalogenases | nih.gov |
| 3. Aromatic Ring Cleavage | Opening of the benzene (B151609) ring to form aliphatic intermediates. | Dioxygenases | nih.gov |
| 4. Central Metabolism | Further degradation of aliphatic intermediates to carbon dioxide and water. | Various metabolic enzymes | nih.gov |
General Environmental Considerations for Halogenated Aromatic Esters
Halogenated aromatic esters belong to a class of compounds that can exhibit significant environmental persistence. nih.govnih.govresearchgate.net The presence of halogen atoms, particularly chlorine, on the aromatic ring generally increases the stability of the molecule, making it more resistant to both chemical and biological degradation. researchgate.net
Due to their chemical nature, these compounds are often hydrophobic, meaning they have a low solubility in water and a tendency to partition into organic matter, such as soil, sediments, and the fatty tissues of living organisms. nih.gov This can lead to bioaccumulation in food chains, where concentrations of the compound increase at higher trophic levels. The environmental fate of halogenated compounds is also influenced by their potential for long-range atmospheric transport, which can lead to their presence in remote ecosystems. acs.org
Future Research Directions and Unaddressed Challenges
Synthesis and Comprehensive Characterization of Underexplored Structural Isomers and Derivatives
While Dimethyl 2,5-dichloroterephthalate is a well-documented compound, a vast landscape of its structural isomers and derivatives remains largely unexplored. industrialchemicals.gov.au The precise positioning of chloro- and methyl-ester groups on the benzene (B151609) ring dramatically influences the molecule's physicochemical properties and reactivity. A systematic approach to synthesize and characterize all possible isomers of dichlorinated dimethyl terephthalate (B1205515) is a critical first step. This would involve a comprehensive analysis of their spectroscopic data (NMR, IR, Mass Spectrometry) and crystallographic structures.
Furthermore, the synthesis of novel derivatives through reactions like nucleophilic aromatic substitution holds immense potential. numberanalytics.com Introducing different functional groups in place of the chlorine atoms could lead to compounds with tailored electronic and steric properties, opening doors to new materials and applications. Aromatic halides are known to be versatile intermediates in organic synthesis, serving as precursors for pharmaceuticals and advanced materials. numberanalytics.com
Development of Greener Synthetic Routes and Catalytic Systems
The traditional synthesis of terephthalates often involves harsh conditions and the use of potentially hazardous reagents. A significant challenge and a key area for future research is the development of more environmentally benign synthetic methodologies. chemistryviews.orgresearchgate.net This includes exploring novel catalytic systems that can operate under milder conditions, utilize less toxic solvents, and offer higher atom economy.
Recent advancements in the catalytic glycolysis of polyethylene (B3416737) terephthalate (PET) highlight the potential for innovative catalyst design. researchgate.netnih.gov Metal oxide catalysts, for instance, are emerging as economically viable and easily separable options for large-scale applications. researchgate.net Research into mechanochemical methods, which reduce or eliminate the need for solvents, also presents a promising green alternative for the degradation of PET and could be adapted for the synthesis of its derivatives. specialchem.com The development of biodegradable ionic liquid catalysts further underscores the commitment to sustainable chemical processes. nih.gov
Advanced Computational Modeling for Predictive Reactivity, Biological Interactions, and Environmental Fate
Computational chemistry offers a powerful toolkit to predict the behavior of this compound and its derivatives without the need for extensive and costly experimentation. Advanced computational models can provide deep insights into the molecule's reactivity, potential biological interactions, and environmental fate. nih.govresearchgate.netup.pt
Predictive Reactivity: Quantum mechanics/molecular mechanics (QM/MM) methods and Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms and predict the reactivity of different isomers and derivatives. frontiersin.org This can guide synthetic efforts by identifying the most promising candidates for specific applications.
Biological Interactions: Molecular modeling can simulate the interaction of these compounds with biological macromolecules like proteins and nucleic acids. frontiersin.orgnih.gov This can help in predicting potential toxicity and designing molecules with specific biological activities. Such models can elucidate the nature of these interactions, including electrostatic attraction and hydrogen bonding. frontiersin.org
Environmental Fate: Environmental fate models are crucial for assessing the persistence, transport, and transformation of these chemicals in the environment. researchgate.netup.pt These models can predict the distribution of the compound in different environmental compartments (air, water, soil) and its potential for bioaccumulation. researchgate.netup.pt The development of predictive tools like BiodegPred, which combines biodegradability and toxicity predictions, represents a significant step forward in this area. nih.gov
Expanding Applications in Emerging Fields such as Smart Materials and Catalysis
The unique properties of this compound and its derivatives make them attractive candidates for a range of emerging applications.
Smart Materials: Halogenated aromatic compounds are already utilized in the production of advanced materials. numberanalytics.com The ability to tune the properties of dichlorinated terephthalates by modifying their structure opens up possibilities for their use in smart materials, such as conducting polymers and functionalized nanoparticles. numberanalytics.com The incorporation of ionic groups into the polymer backbone, for example, has been shown to enhance the mechanical and thermal properties of polyesters. rsc.orgrsc.org
Catalysis: The aromatic ring and functional groups of these compounds can be engineered to create novel ligands for catalysis. Their use as building blocks for metal-organic frameworks (MOFs) is another promising avenue. MOFs synthesized from waste plastic materials are being explored for their catalytic and adsorptive properties. researchgate.net
Comprehensive Mechanistic Studies of Biological Activities and Structure-Activity Relationships
Understanding the biological activities of this compound and its derivatives is paramount for assessing their safety and for any potential pharmaceutical applications. Halogenated compounds are known to be used as intermediates in the synthesis of various drugs. numberanalytics.com
Future research should focus on detailed mechanistic studies to elucidate how these compounds interact with biological systems at a molecular level. This includes investigating their metabolic pathways and identifying any potential toxic metabolites.
Establishing clear structure-activity relationships (SARs) is crucial. nih.govnih.gov By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers can identify the key molecular features responsible for specific effects. This knowledge is essential for designing safer chemicals and for developing new therapeutic agents. Computational models that predict toxicity based on molecular structure are becoming increasingly sophisticated and can aid in these efforts. nih.gov
Refined Environmental Risk Assessment Methodologies for Halogenated Terephthalates
The widespread use of halogenated compounds necessitates robust environmental risk assessment strategies. nih.goviloencyclopaedia.org While general methods for assessing the environmental fate and toxicity of phthalate (B1215562) esters exist, there is a need for methodologies specifically tailored to halogenated terephthalates. nih.gov
This includes the development of more sensitive and specific analytical methods for their detection in various environmental matrices. researchgate.netepa.govmdpi.com Current techniques like gas chromatography (GC) and liquid chromatography (LC) combined with mass spectrometry (MS) are commonly used for phthalate ester analysis. researchgate.netmdpi.com
Furthermore, research is needed to better understand the biodegradation pathways of these compounds in different environmental compartments. researchgate.netresearchgate.netnih.govnih.gov While aerobic biodegradation is a primary degradation route for many phthalates, the presence of halogens can significantly affect their persistence. nih.gov Understanding the microbial communities and enzymes involved in the degradation of halogenated aromatics is key to developing effective bioremediation strategies. nih.gov Environmental fate models need to be refined to better account for the unique properties of these compounds, including their partitioning behavior and potential for long-range transport. rsc.orgdefra.gov.uk
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethyl 2,5-dichloroterephthalate, and what analytical techniques validate its purity?
- Methodological Answer : The synthesis typically involves esterification of 2,5-dichloroterephthalic acid using methanol under acid catalysis (e.g., sulfuric acid). Chlorination steps may precede esterification depending on precursor availability. Purity validation requires a combination of techniques:
- NMR Spectroscopy : To confirm structural integrity (e.g., methyl ester peaks at ~3.8–4.0 ppm and aromatic proton shifts) .
- HPLC : For quantifying residual reactants and byproducts (C18 columns with UV detection at 254 nm are standard) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent aerosol formation and inhalation .
- PPE : Nitrile gloves and lab coats; respiratory protection (e.g., N95 masks) if ventilation is inadequate .
- Spill Management : Absorb liquid spills with silica-based materials, followed by disposal in sealed containers .
- Environmental Precautions : Avoid drainage into water systems due to potential aquatic toxicity (no specific data available, but analogous phthalates suggest risks) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2³ factorial design evaluates three critical variables (temperature, catalyst concentration, and reaction time) at two levels (high/low). For example:
- Variables :
- Temperature: 60°C vs. 80°C
- Catalyst (H₂SO₄): 5% vs. 10%
- Time: 4 hrs vs. 8 hrs
- Response Metrics : Yield (%) and purity (HPLC area%).
- Analysis : ANOVA identifies significant factors; interaction plots reveal synergies (e.g., higher temperature reduces time but increases byproducts) .
- Theoretical Link : Align with reaction kinetics (Arrhenius equation) and acid-catalyzed esterification mechanisms .
Q. How to resolve contradictions in spectroscopic data when characterizing this compound?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragmentation) require:
- Multi-Technique Validation : Cross-check with FT-IR (carbonyl stretches ~1720 cm⁻¹) and X-ray crystallography (if crystalline) .
- Isotopic Labeling : Use deuterated methanol (CD₃OD) to confirm ester group assignments in NMR .
- Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or systematic errors .
- Theoretical Framework : Reconcile anomalies with computational chemistry (e.g., DFT simulations of electronic effects on aromatic ring substituents) .
Q. What methodological approaches ensure reproducibility in scaling up this compound synthesis?
- Methodological Answer :
- Process Control : Implement inline monitoring (e.g., ReactIR for real-time reaction profiling) to track esterification progress .
- Scale-Down Models : Use microreactors to simulate large-scale conditions and identify mass/heat transfer limitations .
- DoE (Design of Experiments) : Expand factorial designs to include mixing rates and solvent ratios, ensuring robustness across batches .
Theoretical and Framework-Driven Questions
Q. How does electronic substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Hammett Analysis : Correlate σₚ values of chloro substituents with reaction rates (e.g., SNAr reactions with amines).
- Computational Modeling : Use Gaussian or ORCA to calculate partial charges and LUMO maps, identifying electron-deficient sites .
- Experimental Validation : Compare reactivity with analogues (e.g., dimethyl 2,4-dichloroterephthalate) to isolate positional effects .
Q. What theoretical frameworks guide the environmental fate analysis of this compound?
- Methodological Answer :
- QSAR Models : Predict biodegradation pathways using quantitative structure-activity relationships (e.g., EPI Suite™) .
- Hydrolysis Kinetics : Study pH-dependent ester cleavage under controlled conditions (buffered solutions at 25–50°C) .
- Ecological Risk Assessment : Apply the PEC/PNEC ratio (Predicted Environmental Concentration/Predicted No-Effect Concentration) using toxicity data from analogous chlorinated phthalates .
Data Analysis and Interpretation
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Statistical Process Control (SPC) : Use control charts (X-bar and R charts) to monitor yield and purity trends .
- Root Cause Analysis : Fishbone diagrams to trace variability to raw material quality, humidity, or calibration drift .
- Meta-Analysis : Compare historical batch data to identify systemic issues (e.g., seasonal temperature fluctuations in lab settings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
